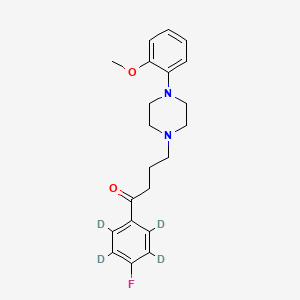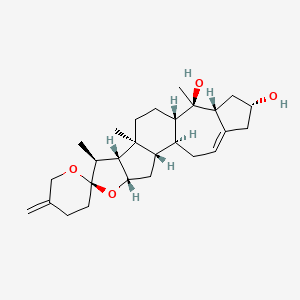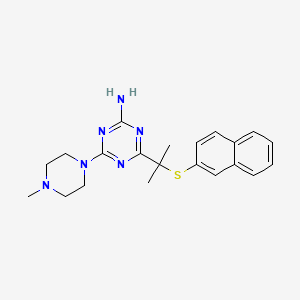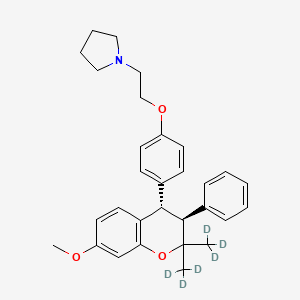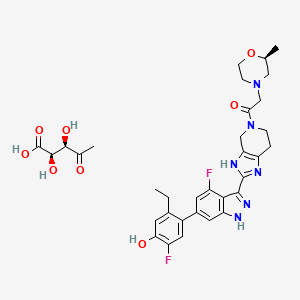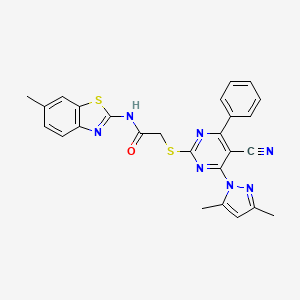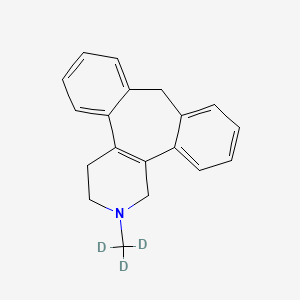
Setiptiline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Setiptiline-d3 is a deuterium-labeled version of Setiptiline, a tetracyclic antidepressant. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Setiptiline. The molecular formula of this compound is C19H16D3N, and it has a molecular weight of 264.38 .
Preparation Methods
The synthesis of Setiptiline-d3 involves the incorporation of deuterium atoms into the Setiptiline molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
the general approach involves scaling up the laboratory synthesis procedures to produce larger quantities of the compound while maintaining the necessary purity and isotopic labeling .
Chemical Reactions Analysis
Setiptiline-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Setiptiline-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of Setiptiline in biological systems.
Metabolic Profiling: Researchers use this compound to investigate the metabolic pathways and identify metabolites of Setiptiline.
Drug Development: this compound serves as a reference standard in the development of new antidepressant drugs.
Biological Research: It is used to study the interactions of Setiptiline with various biological targets, including receptors and enzymes .
Mechanism of Action
Setiptiline-d3, like Setiptiline, acts as an antagonist at the alpha-2 adrenergic receptor and serotonin receptors. The antagonism of the alpha-2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse. The antagonism of serotonin receptors may produce an upregulation of the receptors, leading to an eventual increase in serotonergic signaling .
Comparison with Similar Compounds
Setiptiline-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Setiptiline: The non-deuterated version of this compound, used as an antidepressant.
Mianserin: Another tetracyclic antidepressant with similar pharmacological properties.
Mirtazapine: A noradrenergic and specific serotonergic antidepressant, similar in action to Setiptiline .
This compound’s uniqueness lies in its use as a research tool to study the pharmacokinetics and metabolism of Setiptiline, providing valuable insights that are not possible with the non-deuterated version.
Properties
Molecular Formula |
C19H19N |
|---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-(trideuteriomethyl)-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene |
InChI |
InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3/i1D3 |
InChI Key |
GVPIXRLYKVFFMK-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S)-1-hydroxy-3H-[1,3]dioxolo[4,5-g][2,1]benzoxaborol-3-yl]methanamine;hydrochloride](/img/structure/B12418684.png)
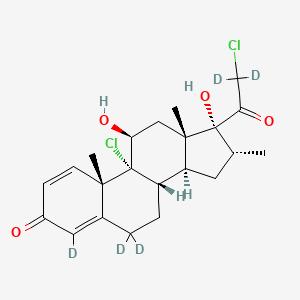
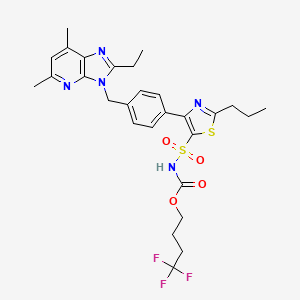
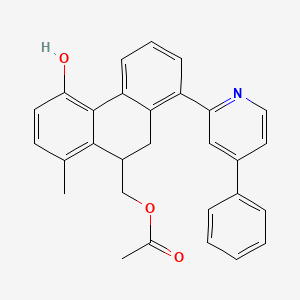

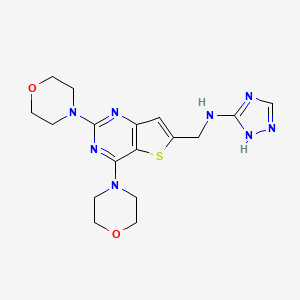
![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
